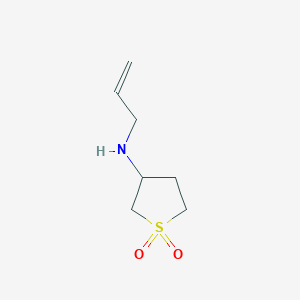
1,1-dioxo-N-prop-2-enylthiolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-dioxo-N-prop-2-enylthiolan-3-amine (DPT) is an organic compound that is found in a variety of biological sources and has been studied for its potential medicinal and therapeutic applications. DPT is an important building block in the synthesis of other compounds and has been used in the synthesis of a variety of drugs. In addition to its use in drug synthesis, DPT has been studied for its potential therapeutic effects in a number of different areas, including cancer, inflammation, and cardiovascular diseases.
Applications De Recherche Scientifique
Facile Functionalization of Polyesters for Gene Delivery
Researchers have developed a method to synthesize polyesters with pendant amine groups through ring-opening polymerization, followed by thiol-yne "click" chemistry. These biodegradable polymers exhibit excellent cell penetration and gene delivery properties, highlighting their potential in medical applications such as gene therapy (Zhonghai Zhang et al., 2012).
Advancements in [FeFe]-Hydrogenase Models
A study on the redox behavior of synthetic models for [FeFe]-hydrogenases, which include diiron dithiolato carbonyl complexes with amine cofactors, sheds light on the mechanisms of H₂ activation by these enzymes. This research provides insights into the design of catalytic systems for efficient hydrogen production, crucial for renewable energy technologies (M. Olsen et al., 2010).
Structural and Reactivity Insights from Amino-Substituted Saccharins
An exploration into amino-substituted derivatives of saccharin has been conducted, providing valuable information on their molecular structure, vibrational properties, and reactivity. This research contributes to the understanding of these compounds' potential applications in the development of new materials and pharmaceuticals (R. Almeida et al., 2009).
Novel M3 Antagonist Synthesis
An efficient synthesis method for a novel M3 antagonist has been developed, highlighting a strategic approach to designing compounds with potential therapeutic applications in treating conditions like chronic obstructive pulmonary disease or overactive bladder (T. Mase et al., 2001).
Green Catalysis in Acridine Derivatives Synthesis
A green and efficient method for synthesizing 1,8-dioxo-decahydroacridine derivatives has been introduced, utilizing Fe3O4 nanoparticles as a catalyst under solvent-free conditions. This approach benefits from high yields, short reaction times, and easy catalyst separation, demonstrating its potential in sustainable chemistry practices (M. Ghasemzadeh et al., 2012).
Propriétés
IUPAC Name |
1,1-dioxo-N-prop-2-enylthiolan-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-2-4-8-7-3-5-11(9,10)6-7/h2,7-8H,1,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOKNASZLZRFFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1CCS(=O)(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
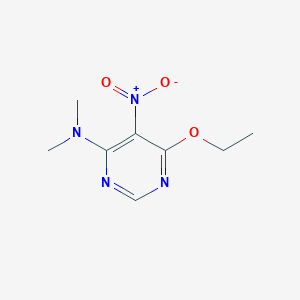

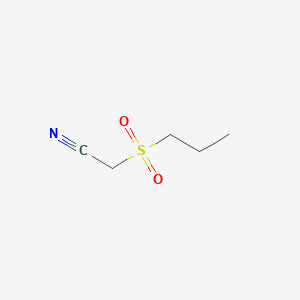


![N-(2,2-diethoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B71122.png)
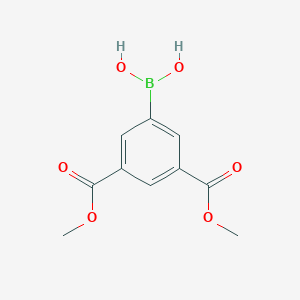


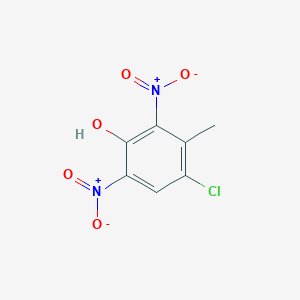

![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B71134.png)
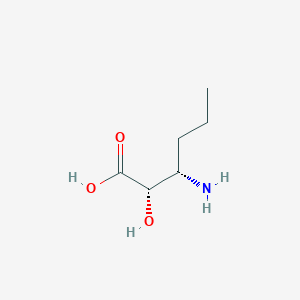
![2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile](/img/structure/B71143.png)
